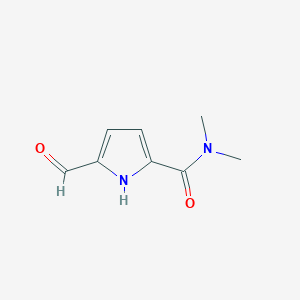

5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)8(12)7-4-3-6(5-11)9-7/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVYFIUNQVSJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401236884 | |

| Record name | 1H-Pyrrole-2-carboxamide, 5-formyl-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384427-81-9 | |

| Record name | 1H-Pyrrole-2-carboxamide, 5-formyl-N,N-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carboxamide, 5-formyl-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview

The core step involves introducing a formyl group at the 5-position of the pyrrole ring. This is typically achieved through Vilsmeier-Haack formylation, a classical method employing formylating reagents such as POCl₃ and DMF.

Key Procedure

- Starting from N,N-dimethylpyrrole, react with Vilsmeier reagent generated in situ from phosphorus oxychloride and DMF.

- Reaction conditions are usually controlled at low temperatures (~0°C to room temperature) to prevent overreaction.

- The product, 5-formyl-N,N-dimethylpyrrole, is obtained after workup and purification.

Research Findings

- The process yields high purity formylated pyrrole with yields typically exceeding 80%.

- Reaction parameters such as temperature, molar ratios, and solvent choice significantly influence yield and purity.

Data Table 1: Typical Formylation Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Reagents | POCl₃, DMF | Formylating agents |

| Temperature | 0°C to 25°C | To control reaction rate and selectivity |

| Reaction time | 2-6 hours | Sufficient for complete conversion |

| Yield | 75-85% | High efficiency, minimal side reactions |

Hydrolysis and Amidation to Form the Carboxamide

Method Overview

Post-formylation, the pyrrole derivative undergoes hydrolysis and amidation to introduce the N,N-dimethylcarboxamide group at the 2-position.

Key Procedure

- Hydrolyze the ester or acid precursor to obtain the carboxylic acid intermediate.

- Convert the acid to the corresponding acyl chloride or directly to the amide using N,N-dimethylamine derivatives under controlled conditions.

- Amidation is often performed in inert solvents such as dichloromethane or tetrahydrofuran, with coupling agents like DCC or EDC to facilitate the reaction.

Research Findings

- The amidation step proceeds efficiently with yields generally above 70%.

- Reaction conditions such as temperature (0°C to room temperature) and molar ratios are optimized to minimize side products.

Data Table 2: Amidation Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Reagents | N,N-Dimethylamine, coupling agents | To form the carboxamide |

| Solvent | Dichloromethane, THF | Inert and suitable for amidation reactions |

| Temperature | 0°C to 25°C | To control reaction rate |

| Reaction time | 4-12 hours | Ensures complete amidation |

| Yield | 70-85% | High yield with optimized conditions |

Alternative Synthetic Routes

Route via Pyrrole Carboxylate Precursors

- Synthesis starting from pyrrole-2-carboxylic acid derivatives, followed by selective formylation and N,N-dimethylation.

- This route allows for modular synthesis, enabling modifications at different stages for structural diversification.

Route via Multi-step Condensation

- Condensation of suitable pyrrole precursors with formylating agents and subsequent amidation.

- Often used when specific functionalization patterns are required.

Research Findings

- These routes are flexible but may involve longer reaction sequences.

- Yield efficiencies are comparable, with careful optimization of each step.

Summary of Key Data

| Step | Reagents | Typical Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Formylation | POCl₃, DMF | 0°C to 25°C, 2-6 hours | 75-85% | High selectivity, minimal side reactions |

| Hydrolysis & Amidation | N,N-Dimethylamine, coupling agents | 0°C to room temperature, 4-12 hours | 70-85% | Efficient conversion to target compound |

Chemical Reactions Analysis

Types of Reactions

5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: 5-carboxy-N,N-dimethyl-1H-pyrrole-2-carboxamide

Reduction: 5-hydroxymethyl-N,N-dimethyl-1H-pyrrole-2-carboxamide

Substitution: Various halogenated or nitrated derivatives of the pyrrole ring

Scientific Research Applications

5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and functional differences between 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide and analogous compounds:

Crystallographic and Spectroscopic Data

- N-Nitro-1H-pyrrole-2-carboxamide : X-ray studies reveal supramolecular chains stabilized by N–H⋯O and C–H⋯O hydrogen bonds, with a planar pyrrole ring distorted by the nitro group .

- 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide : Shorter N–C bond length (1.334 Å) compared to nitro analogs suggests stronger conjugation between the amide and pyrrole ring .

Data Table: Comparative Analysis of Selected Pyrrole Carboxamides

| Property | This compound | N-Nitro-1H-pyrrole-2-carboxamide | 4-Bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide |

|---|---|---|---|

| Electron Effects | Formyl (EWG), dimethylamide (EDG) | Nitro (strong EWG) | Bromine (moderate EWG) |

| Hydrogen Bonding Capacity | Moderate (amide N–H, formyl O) | High (amide N–H, nitro O) | Low (bromine lacks H-bond donors) |

| Synthetic Accessibility | Moderate (requires formylation step) | High (direct nitration) | High (halogenation of precursor) |

| Thermal Stability | Likely stable (dimethylamide prevents tautomerism) | Moderate (nitro group may decompose) | High (C–Br bond stable under ambient conditions) |

Biological Activity

5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This article reviews its biological activity, synthesis, and applications, drawing from various research studies and findings.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrrole ring with a formyl group at the 5-position and a dimethylcarboxamide group at the 2-position. This specific substitution pattern is crucial for its biological activity, influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrole Ring : This can be achieved through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.

- Introduction of the Formyl Group : The formyl group is introduced via the Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- Dimethylcarboxamide Substitution : The dimethylcarboxamide group is added by reacting the formylated pyrrole with dimethylamine under suitable conditions.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The formyl group participates in nucleophilic addition reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research on pyrrole derivatives demonstrated that modifications to the pyrrole structure could enhance anti-tuberculosis (anti-TB) activity significantly. Compounds similar to this compound have shown potent activity against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as .

Cytotoxicity

In terms of cytotoxicity, studies indicate that many derivatives exhibit low toxicity profiles, with IC50 values greater than . This suggests that these compounds could be safe for therapeutic use while maintaining efficacy against pathogenic organisms .

Comparative Analysis

A comparative analysis of similar compounds reveals that structural modifications can drastically influence biological activity. For example:

| Compound | Structure | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|---|

| This compound | Structure | <0.016 | >64 |

| Compound A | Pyrrole derivative with bulky substituents | <0.016 | >64 |

| Compound B | Pyrrole derivative with small substituents | >32 | <64 |

This table illustrates how specific modifications can enhance or diminish biological activities.

Case Studies

- Anti-TB Activity : A study focused on pyrrole-2-carboxamides identified compounds that inhibited MmpL3, a critical target in TB treatment. The structure–activity relationship indicated that larger substituents on the pyrrole ring improved efficacy against drug-resistant strains of M. tuberculosis .

- Antibacterial Properties : Another investigation into pyrrole derivatives revealed significant antibacterial activities against Staphylococcus aureus and Escherichia coli, with MIC values ranging from to , demonstrating their potential as lead compounds for new antibacterial agents .

Q & A

Q. What are the common synthetic routes for 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide, and how do experimental conditions influence yield and purity?

The synthesis of pyrrole derivatives often employs Paal–Knorr condensation or cyclocondensation of α-amino-γ-butyrolactone precursors. For example, asymmetric dione equivalents (e.g., compound 110 in Scheme 6) can be used to construct the pyrrole core, followed by formylation and carboxamide functionalization . Yield optimization requires precise control of stoichiometry, temperature (reflux vs. room temperature), and catalysts (e.g., DMAP/DCC for carboxamide coupling) . Impurities often arise from incomplete formylation or dimethylamine substitution, necessitating purification via column chromatography or recrystallization.

Q. How can researchers resolve structural ambiguities in NMR spectra for this compound?

Key spectral challenges include distinguishing between pyrrole ring protons (δ 6.5–7.5 ppm) and formyl proton signals (δ ~9.5–10 ppm). For example, in N-pyrrole carboxamides, the N,N-dimethyl group appears as a singlet at δ ~3.0 ppm. 2D-NMR (e.g., HSQC, HMBC) is critical to confirm connectivity, particularly when substituents like the formyl group cause deshielding effects . Deuterium exchange experiments can identify exchangeable protons (e.g., NH in carboxamide) .

Q. What are the stability considerations for this compound under varying pH and solvent conditions?

The formyl group is prone to hydrolysis under strongly acidic or basic conditions, forming carboxylic acid derivatives. Stability studies in DMSO, DMF, or aqueous buffers (pH 4–8) indicate that anhydrous, neutral solvents preserve integrity. Degradation products can be monitored via HPLC or LC-MS .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) optimize the synthesis and functionalization of this compound?

Quantum chemical calculations (e.g., using Gaussian or ORCA) can model transition states for formylation and carboxamide coupling, predicting regioselectivity. For example, ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) for asymmetric synthesis . Machine learning models trained on reaction databases (e.g., Reaxys) can propose novel catalysts or protective groups .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Discrepancies in SAR often stem from variations in assay conditions (e.g., cell lines, solvent carriers). For pyrrole carboxamides, researchers should standardize assays using controls like known antioxidants or enzyme inhibitors. Molecular docking (e.g., AutoDock Vina) can validate binding modes to targets like kinases or oxidoreductases, reconciling divergent activity trends . Meta-analyses of published IC₅₀ values and physicochemical descriptors (e.g., logP, PSA) are recommended .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

Rational modifications include:

- Replacing the formyl group with bioisosteres (e.g., nitro or cyano groups) to reduce susceptibility to aldehyde dehydrogenases.

- Introducing substituents at the pyrrole 3- or 4-positions to sterically shield the carboxamide .

- Deuterating labile protons (e.g., formyl C-H) to slow metabolic degradation . In vitro microsomal stability assays (e.g., liver S9 fractions) and pharmacokinetic modeling are essential for validation .

Q. What analytical techniques are critical for characterizing polymorphic forms of this compound?

Polymorphism affects solubility and bioavailability. Techniques include:

- PXRD : To distinguish crystalline vs. amorphous forms.

- DSC/TGA : To assess melting points and thermal stability.

- Solid-state NMR : To resolve hydrogen-bonding networks involving the carboxamide .

- Raman spectroscopy : To detect subtle conformational differences in the pyrrole ring .

Methodological Workflow Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.